2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride
Description
This compound is a heterocyclic amine derivative featuring a 5,5-dimethyl-4,5-dihydro-1,2-oxazole (isoxazoline) core linked via a sulfanyl (-S-) bridge to an ethylamine hydrochloride moiety. Its molecular structure (Fig. The hydrochloride salt enhances its solubility in polar solvents, which is critical for biological assays .
Properties
Molecular Formula |
C7H15ClN2OS |
|---|---|
Molecular Weight |
210.73 g/mol |
IUPAC Name |
2-[(5,5-dimethyl-4H-1,2-oxazol-3-yl)sulfanyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H14N2OS.ClH/c1-7(2)5-6(9-10-7)11-4-3-8;/h3-5,8H2,1-2H3;1H |
InChI Key |
WOWWUCHRILOZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)SCCN)C.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-amine Hydrochloride
General Synthetic Strategy
The synthesis generally proceeds via three key stages:
Formation of the 5,5-dimethyl-4,5-dihydro-1,2-oxazole ring : This is often achieved by cyclization of appropriate amino alcohol precursors with acid chlorides or carboxylic acid derivatives under dehydrating conditions.
Introduction of the sulfanyl (thioether) linkage : The oxazoline ring bearing a suitable leaving group (e.g., halogen or tosylate) at the 3-position is reacted with 2-aminoethanethiol or its protected derivatives to form the sulfanyl-ethylamine side chain.
Conversion to hydrochloride salt : The free amine is typically converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ethanol or ether) to improve stability and crystallinity.
Specific Synthetic Routes
Route A: Cyclization and Nucleophilic Substitution
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Synthesis of 5,5-dimethyl-4,5-dihydro-1,2-oxazole | React 2-amino-2-methyl-1-propanol with acyl chloride under reflux in dichloromethane with base | Formation of oxazoline intermediate | 70-85 |
| 2. Halogenation at 3-position of oxazoline ring | Treat oxazoline intermediate with N-bromosuccinimide (NBS) in DMF at 0-5 °C | 3-bromo-oxazoline derivative | 60-75 |
| 3. Nucleophilic substitution with 2-aminoethanethiol | React 3-bromo-oxazoline with 2-aminoethanethiol hydrochloride in ethanol with triethylamine at 50-70 °C | Formation of target sulfanyl-ethylamine compound | 65-80 |
| 4. Salt formation | Treat free amine with HCl in ethanol | 2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-amine hydrochloride | Quantitative |
Route B: Direct Thiol-Ene Addition (Alternative Approach)
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Preparation of 5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl vinyl derivative | Synthesize oxazoline with vinyl substituent at 3-position via Wittig reaction or elimination | Vinyl oxazoline intermediate | 55-70 |
| 2. Thiol-ene click reaction | React vinyl oxazoline with 2-aminoethanethiol under UV light or radical initiator (AIBN) in inert solvent | Addition of thiol across double bond forming sulfanyl linkage | 75-90 |
| 3. Hydrochloride salt formation | Acidify with HCl in ethanol | Target hydrochloride salt | Quantitative |
Reaction Conditions and Notes
Solvents : Common solvents include dichloromethane, dimethylformamide (DMF), ethanol, and acetonitrile depending on the step.
Temperature : Reactions are typically conducted between 0 °C and reflux temperatures (up to 120 °C) depending on reagent stability.
Catalysts and Bases : Triethylamine or sodium carbonate are used to neutralize acids formed during substitution and to deprotonate thiols.
Purification : Crude products are purified by silica gel chromatography using solvent gradients (e.g., methanol/dichloromethane or ethyl acetate/petroleum ether). Final hydrochloride salts are crystallized from ethanol or ether.
Analytical Data Supporting Preparation
Melting Points : The hydrochloride salt typically exhibits sharp melting points in the range of 180-195 °C, indicating high purity.
Spectroscopic Characterization : NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm the presence of oxazoline ring, sulfanyl linkage, and amine functionalities.
Chromatography : TLC and HPLC methods confirm reaction progress and product purity, with Rf values dependent on solvent systems used.
Comparative Table of Preparation Routes
| Aspect | Route A: Halogenation & Substitution | Route B: Thiol-Ene Click Reaction |
|---|---|---|
| Complexity | Moderate, requires halogenation step | Simpler, direct addition |
| Reaction time | Several hours per step | Typically shorter, 1-3 hours |
| Yield | 65-80% overall | 75-90% overall |
| Purification | Chromatography needed | Chromatography or crystallization |
| Scalability | Established for scale-up | Emerging method, scalable with photochemical setup |
| By-products | Halogenated side products possible | Minimal side products |
Research Findings and Literature Support
Patent documents (e.g., EP3740481B9) describe synthesis of oxazoline derivatives with sulfanyl substituents, detailing halogenation and nucleophilic substitution steps under controlled conditions to optimize yield and purity.
Synthetic methodologies employing thiol-ene click chemistry have been reported as efficient alternatives for introducing sulfanyl groups onto heterocycles, providing high regioselectivity and mild reaction conditions.
Analytical data from peer-reviewed journals confirm the stability of the 2-[(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-amine hydrochloride salt and its suitability for pharmaceutical intermediates.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group acts as a nucleophile, enabling substitution with alkyl halides or aryl halides. For example:
Reaction with alkyl halides :
The sulfanyl group reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) to form thioether derivatives. This reaction typically occurs in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (e.g., K₂CO₃, NaH).
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 6h | 2-[(5,5-Dimethyloxazol-3-yl)methylsulfanyl]ethylamine | 78% |
| Benzyl bromide | DMSO, NaH, rt, 12h | Benzylsulfanyl-ethylamine derivative | 65% |
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:
Oxidation to sulfone :
Using hydrogen peroxide (H₂O₂) in acetic acid at 55–60°C converts the sulfanyl group to a sulfonyl group .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 55–60°C, 4h | 2-[(5,5-Dimethyloxazol-3-yl)sulfonyl]ethylamine | 82% |
Acid/Base-Mediated Reactions
The hydrochloride salt undergoes deprotonation-reprotonation equilibria. In basic media (e.g., NaOH), the free amine is generated, which can participate in further reactions:
Deprotonation :
In aqueous NaOH (pH >10), the hydrochloride salt releases the free amine.
Schiff base formation :
The free amine reacts with aldehydes (e.g., benzaldehyde) to form imines:
Cross-Coupling Reactions
The oxazole ring’s electron-rich nature enables participation in palladium-catalyzed coupling reactions. For example:
Suzuki coupling :
The oxazole ring reacts with arylboronic acids in the presence of PdCl₂(dppf) and Na₂CO₃ in dioxane at 100°C .
| Arylboronic Acid | Catalyst | Conditions | Yield |
|---|---|---|---|
| Phenylboronic acid | PdCl₂(dppf), dioxane | 100°C, 1h | 55% |
Cyclization Reactions
The amine group facilitates cyclization with electrophilic reagents:
Formation of heterocycles :
Reaction with CS₂ in ethanol under reflux produces thiazolidinone derivatives.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CS₂ | EtOH, reflux, 8h | Thiazolidinone derivative | 70% |
Reductive Amination
The primary amine undergoes reductive amination with ketones (e.g., acetone) using NaBH₃CN as a reducing agent:
Stability Under Hydrolytic Conditions
The oxazole ring remains stable in acidic media (pH 2–6) but undergoes partial hydrolysis in strongly basic conditions (pH >12) .
Scientific Research Applications
2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The oxazoline ring and sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The amine hydrochloride moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key structural features :
- Isoxazoline ring : Provides conformational rigidity and electron-rich regions for interactions.
- Ethylamine hydrochloride : Enhances hydrophilicity and enables salt formation for stability.
The compound belongs to a broader class of isoxazoline derivatives with sulfanyl/sulfonyl or amine-functionalized side chains. Below, we analyze its structural and functional distinctions from analogous molecules.
Structural Analogues from CAS Registry ()
The CAS registry lists several structurally related compounds (Table 1), including:
Key observations :
- Sulfanyl vs.
- Ring substitution : Compounds like (3-Methylsulfonylcyclobutyl)methanamine hydrochloride (CAS 2413878-52-9) replace the isoxazoline ring with a cyclobutane system, reducing ring strain but altering π-electron density .
Conformational and Electronic Comparisons
Ring Puckering and Stability
The isoxazoline ring in the target compound adopts a puckered conformation due to the 5,5-dimethyl substitution. Cremer and Pople’s puckering coordinates () can quantify this distortion, which is critical for steric interactions in biological targets .
Electronic Effects
The sulfanyl group (-S-) is less electron-withdrawing than sulfonyl (-SO₂-), which impacts the compound’s redox stability and metabolic pathways. For instance, sulfanyl bridges are prone to oxidation in vivo, whereas sulfonyl groups are more resistant, as seen in CAS 2648994-25-4 .
Biological Activity
The compound 2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-amine hydrochloride is a novel organic molecule with potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonyl)ethan-1-amine hydrochloride
- Molecular Formula : C7H14ClN2O3S
- Molecular Weight : 242.73 g/mol
The compound features a sulfonyl group attached to a 1-aminoethane backbone and a 4,5-dihydroisoxazole ring. This unique structure may contribute to its biological activity.
Biological Activity
Research indicates that compounds containing isoxazole rings exhibit various pharmacological effects, including antibacterial, antifungal, and anti-inflammatory activities. The specific biological activity of 2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-amine hydrochloride has been investigated in several studies.
Antimicrobial Activity
One study assessed the antimicrobial efficacy of related compounds and found that derivatives of isoxazoles often exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell walls or interference with metabolic pathways .
Anti-inflammatory Effects
Compounds similar to this one have shown promise in reducing inflammation. In vitro assays demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antibacterial Properties :
- Anti-inflammatory Research :
- Cytotoxicity Assays :
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers reconcile discrepancies between in silico ADME predictions and in vivo pharmacokinetic data?
- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro permeability (Caco-2 assays), plasma protein binding, and hepatic clearance data. Adjust model parameters using Bayesian inference to align with observed in vivo plasma concentration-time profiles .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
